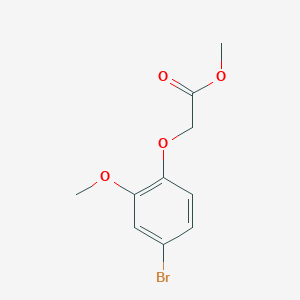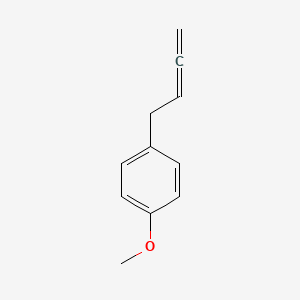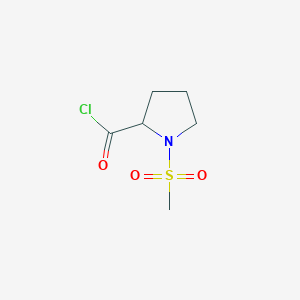
2-((Methyl(trifluoromethyl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methyl(trifluoromethyl)amino)methyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of a phenol derivative with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of more readily available trifluoromethylating agents. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-((Methyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of trifluoromethyl-substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-((Methyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in the study of biological systems, including enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-((Methyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets. Additionally, the phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylpyridine: A compound used in agrochemicals and materials science.
Uniqueness
2-((Methyl(trifluoromethyl)amino)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a phenol group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2-[[methyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(9(10,11)12)6-7-4-2-3-5-8(7)14/h2-5,14H,6H2,1H3 |
Clave InChI |
ZKDHLWMGHLPAIS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)








